molecular formula C10H11N3O B1522006 1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one CAS No. 1211122-33-6

1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

Cat. No. B1522006
M. Wt: 189.21 g/mol
InChI Key: DERVFPBOJWYPKI-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel approach of synthesizing a new substituted pyrido[2,1-b][1,3,4]oxadiazine-7-carboxylic acid (PO) is reported through reacting (Z)-N’-(1-(3-aminophenyl)ethylidene)-2-cyanoacetohydrazide with (Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate . Another method involves the preparation of Schiff bases by dissolving 2-hydroxy-3-methylbenzaldehyde in ethanol followed by slow addition of 1-(3-aminophenyl)ethan-1-one .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory. The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . The atomic numbering and optimized molecular structure scheme of 4-(3-aminophenyl)benzonitrile (AP-PhCN) have been reported .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been evaluated using various methods. For example, the general physical and chemical properties of boron reagents used in SM coupling have been evaluated . The molecular formula of 1-(3-Aminophenyl)ethanol, a similar compound, is C8H11NO, with an average mass of 137.179 Da and a monoisotopic mass of 137.084061 Da .

Scientific Research Applications

Antiviral Research

  • Imidazole derivatives, structurally related to "1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one", have been designed and tested as antirhinovirus agents. These compounds have shown promise in inhibiting human rhinovirus, with a focus on developing stereospecific syntheses to enhance their antiviral activity (Hamdouchi et al., 1999).

Synthesis and Structural Analysis

  • Research has been conducted on the synthesis of fused imidazoles, which are structurally related to the target compound. These studies focus on developing novel methods for synthesizing imidazo[1,2-b][1,2,4]triazole and imidazo[5,1-f]-[1,2,4]triazine derivatives (Molina et al., 1989).

Spin-Crossover Complexes

  • Imidazole derivatives have been used in creating spin-crossover Iron(II) complexes. These complexes, which include imidazole rings, exhibit interesting properties like a steep one-step spin crossover between high-spin and low-spin states (Nishi et al., 2010).

Organic Synthesis Techniques

  • Research has focused on developing room-temperature, transition-metal-free syntheses for imidazole derivatives. These methods aim to enhance the efficiency and yield of creating compounds related to "1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one" (Lee & Park, 2015).

Corrosion Inhibition

  • Imidazole derivatives have been studied for their potential as corrosion inhibitors. Novel amino acids based on imidazolium zwitterions have shown significant effectiveness in protecting mild steel from corrosion (Srivastava et al., 2017).

Palladium and Nickel Complexes

  • Research on chiral PCN pincer Palladium(II) and Nickel(II) complexes involving imidazole-based ligands has been conducted. These complexes have potential applications in asymmetric synthesis and catalysis (Yang et al., 2011).

Safety And Hazards

The safety data sheets for similar compounds can provide information about potential hazards, handling, storage, and disposal considerations .

Future Directions

Imidazopyridines (IMPs) have been recognized as a privileged scaffold and have tremendous biological potential against varieties of anti-tubercular, anti-malarial, and anti-trypanosomal targets . More than 30 ADCs targeting 20 biomarkers are being tested in clinical trials, including monotherapy or combination with others for multiple lines of therapy . These developments suggest promising future directions for the study and application of 1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one and similar compounds.

properties

IUPAC Name

3-(3-aminophenyl)-4-methyl-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-6-12-10(14)13(7)9-4-2-3-8(11)5-9/h2-6H,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERVFPBOJWYPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

CAS RN

1211122-33-6
Record name 1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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